2-phenoxypyrazine

Descripción

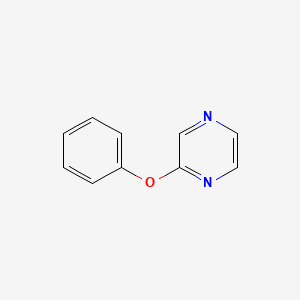

2-Phenoxypyrazine is a pyrazine derivative featuring a phenoxy substituent at the 2-position of the pyrazine ring. Pyrazine, a six-membered heterocyclic compound with two nitrogen atoms at 1,4-positions, forms the core structure. The phenoxy group likely enhances lipophilicity and influences electronic properties, which can modulate biological activity and solubility compared to other substituents .

Propiedades

IUPAC Name |

2-phenoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXUZLSVURTETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332884 | |

| Record name | 2-Phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107697-82-5 | |

| Record name | 2-Phenoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Phenoxypyrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. This method yields this compound through a nucleophilic aromatic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenoxypyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can yield dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenoxy group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products Formed:

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-phenoxypyrazine derivatives as anticancer agents. For instance, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were synthesized and evaluated for their activity against various cancer cell lines. The most potent compounds exhibited significant agonist activity on the hTGR5 receptor, which is linked to metabolic regulation and cancer progression. Notably, compound 18k demonstrated a remarkable ability to reduce blood glucose levels in C57 BL/6 mice while stimulating GLP-1 secretion, indicating potential applications in treating type 2 diabetes and obesity alongside cancer therapy .

Antitubercular Agents

Another significant application of this compound is in the development of antitubercular agents. A series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety showed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compounds demonstrated MIC values below 1 μg/mL, indicating their potential as effective treatments for tuberculosis .

Neuroprotective Properties

The neuroprotective effects of this compound derivatives are also being investigated. Modifications to the compound's structure have led to promising results in enhancing blood-brain barrier (BBB) penetration and reducing cardiotoxicity in glioblastoma models. These findings suggest that specific structural modifications could improve therapeutic efficacy against aggressive brain tumors .

Insecticidal Activity

The insecticidal properties of compounds derived from this compound have been explored in agricultural contexts. Research indicates that certain derivatives exhibit high insecticidal activity against pests such as Mythimna separata and Aphis craccivora. For example, specific compounds demonstrated complete inhibition at concentrations as low as 500 mg/L, suggesting their potential as novel insecticides for crop protection .

Synthesis of Novel Catalysts

In industrial chemistry, this compound has been utilized as a precursor for synthesizing new catalytic materials. Its derivatives have shown promise in various catalytic applications, enhancing reaction efficiencies and selectivities in organic synthesis processes. The development of these catalysts could lead to more sustainable practices in chemical manufacturing .

Case Study: Anticancer Drug Development

A recent study focused on modifying the structure of benzoyl-phenoxy-acetamide (BPA) to enhance its anticancer properties. By integrating this compound into the BPA framework, researchers were able to develop compounds with improved BBB penetration and reduced cardiotoxicity. This integrated approach allowed for the selection of candidates with promising therapeutic profiles against glioblastoma .

Case Study: Tuberculosis Treatment

In another case study, researchers synthesized a library of imidazo[1,2-a]pyridine carboxamides incorporating the phenoxy group from this compound. These compounds were tested against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, revealing significant antibacterial activity and paving the way for new treatment options for tuberculosis .

Mecanismo De Acción

The mechanism by which 2-phenoxypyrazine exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been shown to activate G-protein-coupled receptors, influencing intracellular signaling pathways and metabolic processes .

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected Pyrazine Derivatives

| Compound | Substituent(s) | Molecular Weight (g/mol) | Solubility Trends | Notable Properties |

|---|---|---|---|---|

| 2-Phenoxypyrazine | 2-OPh | ~188.2 (calculated) | Low aqueous solubility | High lipophilicity |

| 2-Methoxy-5-methylpyrazine | 2-OCH₃, 5-CH₃ | 138.16 | Moderate in organic solvents | Enhanced volatility |

| 3-Benzyloxypyrazin-2-amine | 3-OBn, 2-NH₂ | 201.23 | Soluble in DMSO | Antimycobacterial activity |

| Pyrazine-2-carbohydrazide | 2-CONHNH₂ | 154.12 | Polar, water-miscible | Chelating properties |

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 2-chloropyrazine) reduce electron density on the pyrazine ring, while electron-donating groups (e.g., -OPh, -OCH₃) enhance reactivity in electrophilic substitutions .

Actividad Biológica

2-Phenoxypyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound has the following molecular structure:

The compound consists of a pyrazine ring substituted with a phenoxy group, which is crucial for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the potential of derivatives of this compound in treating tuberculosis. A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested for their antitubercular properties. Compounds demonstrated low nanomolar minimum inhibitory concentrations (MIC) against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains, indicating promising therapeutic potential .

Agonist Activity at TGR5 Receptor

Another significant area of research involves the agonistic activity of 3-phenoxypyrazine derivatives at the TGR5 receptor, which is implicated in metabolic diseases such as type 2 diabetes and obesity. Notably, compounds 18g and 18k exhibited superior hTGR5 agonist activity compared to the reference drug INT-777. Furthermore, compound 18k was found to significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in vitro .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored through various studies. For instance, newly synthesized compounds showed selective antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer) and HCT-116 (colon cancer). Molecular docking studies revealed that these compounds fit well into the active sites of target proteins associated with these cancers, suggesting a mechanism for their activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is critical for optimizing their biological activity. The presence of specific substituents on the phenoxy group can significantly influence the potency and selectivity of these compounds. For example, modifications that enhance hydrophobic interactions or hydrogen bonding with target proteins have been shown to improve antitumor efficacy .

Case Study 1: Antitubercular Agents

A study focused on the synthesis and evaluation of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides revealed that compounds with certain substituents demonstrated enhanced antitubercular activity. The most promising candidates showed MIC values in the low nanomolar range against both sensitive and resistant strains of M. tuberculosis, indicating their potential as lead compounds for further development .

Case Study 2: Metabolic Disorders

In another investigation, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were synthesized to evaluate their effects on glucose metabolism. The findings indicated that certain derivatives not only acted as effective TGR5 agonists but also improved metabolic parameters in vivo, showcasing their dual role as therapeutic agents for both metabolic disorders and potential weight management solutions .

Data Summary

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis protocol for 2-phenoxypyrazine derivatives?

- Methodological Answer : Optimize reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and base equivalents (1.5–2.0 equiv). Use hydrochloride salts of amino acid amides to facilitate condensation with phenylglyoxal. Monitor reaction progress via TLC or HPLC to minimize side products. Pre-heated silica gel chromatography (60°C) with cyclohexane/ethyl acetate gradients improves purification efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound compounds?

- Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., C–O–C stretching at ~1250 cm⁻¹) with ¹H/¹³C NMR for regiochemical assignment. For unambiguous confirmation, perform single-crystal X-ray diffraction (SC-XRD) in monoclinic space groups (e.g., P2₁/c) to resolve dihedral angles (e.g., ~87° between aromatic rings) and hydrogen-bonding patterns. SC-XRD data-to-parameter ratios >12:1 ensure reliability .

Advanced Research Questions

Q. How can researchers address challenges in separating isomeric byproducts during the synthesis of this compound derivatives?

- Methodological Answer : Use temperature-controlled chromatography: preheat eluents (e.g., cyclohexane/ethyl acetate, 7:3) and maintain silica gel columns at 60°C to enhance solubility differences between 3,6- and 3,5-substituted isomers. Centrifugal partition chromatography (CPC) with polar stationary phases may further resolve isomers with <0.5 Rf differences .

Q. What strategies mitigate the instability of certain this compound derivatives under acidic conditions during purification?

- Methodological Answer : Avoid prolonged exposure to acidic quench conditions. Neutralize reaction mixtures immediately with weak bases (e.g., NaHCO₃) and use non-acidic extraction solvents (e.g., ethyl acetate). For acid-sensitive derivatives, employ freeze-drying or low-temperature rotary evaporation to prevent decomposition .

Q. How do structural features like dihedral angles between aromatic rings influence the photophysical properties of this compound compounds?

- Methodological Answer : Orthogonal aromatic rings (dihedral angles ~85–90°) reduce π-π stacking, enhancing fluorescence quantum yields by minimizing non-radiative decay. Substituents like methoxy groups at the para-position of the phenoxy ring increase electron-donating capacity, shifting emission wavelengths (e.g., λem = 420–450 nm) .

Q. What analytical approaches are recommended for resolving contradictions in reported data on this compound reactivity?

- Methodological Answer : Conduct comparative studies using standardized conditions (e.g., fixed pH, inert atmosphere). Validate conflicting results via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to distinguish regioisomers. Cross-reference with SC-XRD data to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.